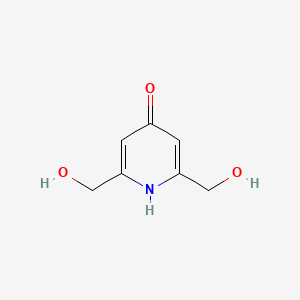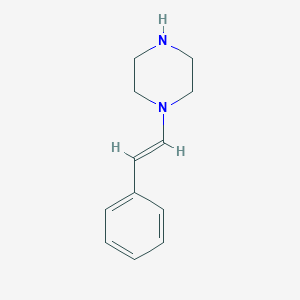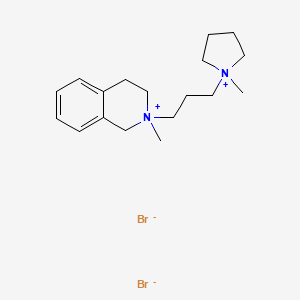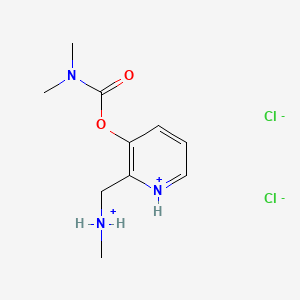![molecular formula C23H29NO B13787969 N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6605-95-4](/img/structure/B13787969.png)
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular arrangement, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multi-step organic reactions. The initial steps often include the formation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. These intermediates are then subjected to further chemical transformations, including reduction and etherification, to yield the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated analogs.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using reagents like halogenating agents, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various substituted derivatives with altered chemical and physical properties.
Applications De Recherche Scientifique
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.
Comparaison Avec Des Composés Similaires
N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:
N,N-Dimethyltryptamine (DMT): Both compounds share structural similarities but differ in their specific functional groups and biological activities.
N,N-Dimethylformamide (DMF): While DMF is primarily used as a solvent, N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether has broader applications in research and industry.
N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: This compound is used in specialized chemical reactions and has distinct properties compared to N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether.
Propriétés
Numéro CAS |
6605-95-4 |
|---|---|
Formule moléculaire |
C23H29NO |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
3-benzhydryloxy-7,9-dimethyl-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C23H29NO/c1-17-13-20-15-22(16-21(14-17)24(20)2)25-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20-23H,13-16H2,1-2H3 |
Clé InChI |
HVAGLFDOZPAKNY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CC(CC(C1)N2C)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-Phenyl-2-(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13787913.png)

![Spiro[1,3-diazolidine-5,5'-2H,3H,4H-benzo[F]oxepane]-2,4-dione](/img/structure/B13787927.png)


![[3-(16,17-Dihydroxypentacosyl)-5-sulfooxyphenyl] hydrogen sulfate](/img/structure/B13787941.png)
![6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one](/img/structure/B13787944.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methoxy-5-methylphenyl)amino]-9,10-dioxo-, monosodium salt](/img/structure/B13787945.png)


![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
